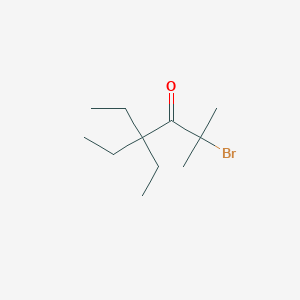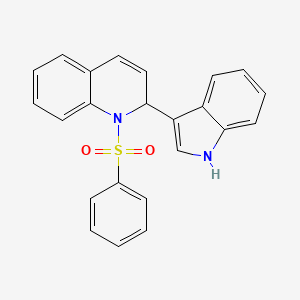
1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline is a complex organic compound that features a benzenesulfonyl group, an indole moiety, and a dihydroquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The indole derivative is then treated with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.
Formation of the Dihydroquinoline Ring: The final step involves the cyclization of the intermediate product with an appropriate reagent to form the dihydroquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dihydroquinoline ring to a fully saturated quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Saturated quinoline compounds.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, while the indole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(Benzenesulfonyl)-1H-indol-3-ylboronic acid
- 1-(Benzenesulfonyl)-1H-indol-3-ylmethanol
- 1-(Benzenesulfonyl)-1H-indol-3-ylacetic acid
Comparison: 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline is unique due to the presence of the dihydroquinoline ring, which imparts distinct electronic and steric properties compared to other benzenesulfonyl-indole derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
63607-31-8 |
|---|---|
Molekularformel |
C23H18N2O2S |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2-(1H-indol-3-yl)-2H-quinoline |
InChI |
InChI=1S/C23H18N2O2S/c26-28(27,18-9-2-1-3-10-18)25-22-13-7-4-8-17(22)14-15-23(25)20-16-24-21-12-6-5-11-19(20)21/h1-16,23-24H |
InChI-Schlüssel |
ABEZHWKJIQLVGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(C=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





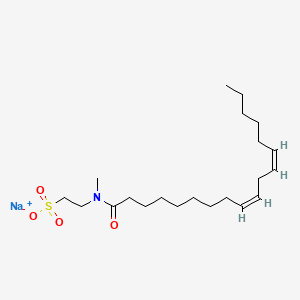

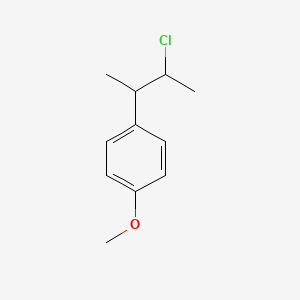
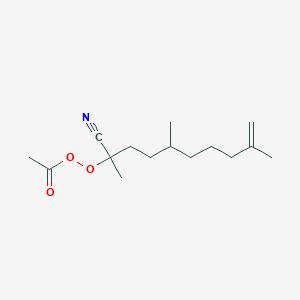

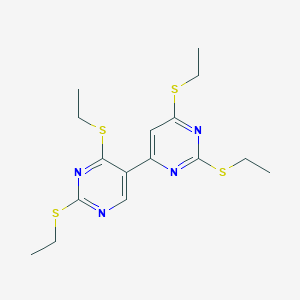
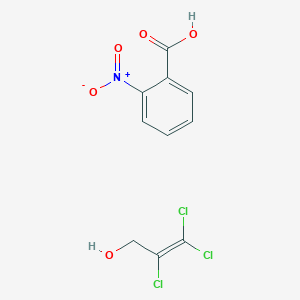
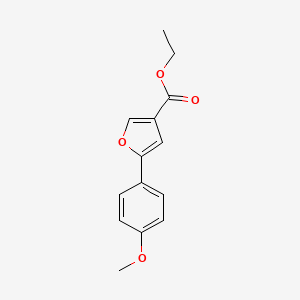
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)

